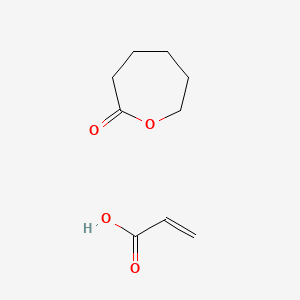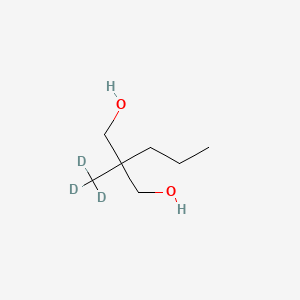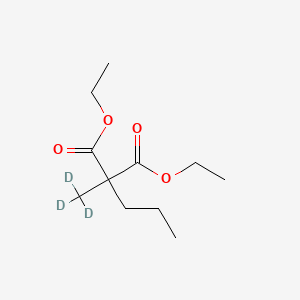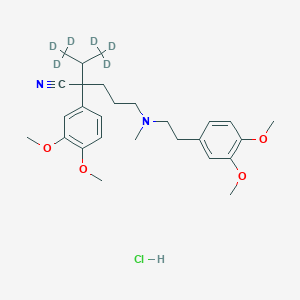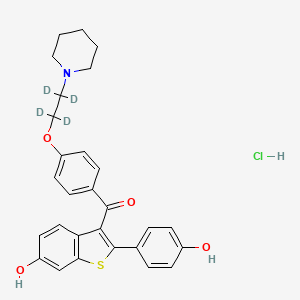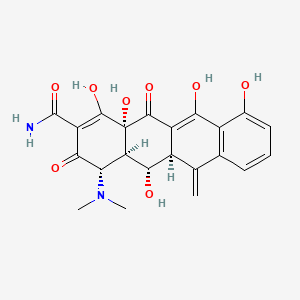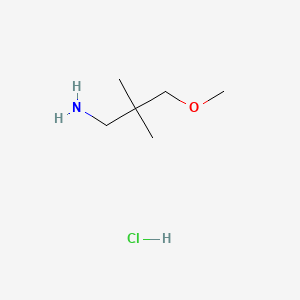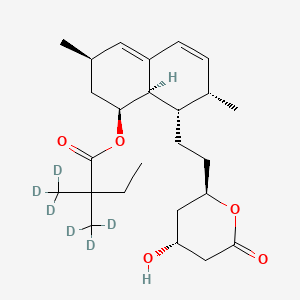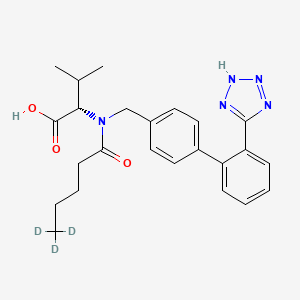
Valsartan-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Valsartan-d3 is a deuterated form of Valsartan, an angiotensin II receptor blocker used primarily to manage hypertension and heart failure. The deuterium atoms in this compound replace three hydrogen atoms, which can enhance the compound’s metabolic stability and pharmacokinetic properties. This modification makes this compound a valuable tool in pharmacological research and drug development.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Valsartan-d3 involves the incorporation of deuterium atoms into the Valsartan molecule. This can be achieved through various methods, including:
Deuterium Exchange Reactions: These reactions involve the replacement of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.
Deuterated Reagents: Using deuterated reagents in the synthesis process can introduce deuterium atoms into the target molecule.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves:
Selection of Deuterated Precursors: Choosing appropriate deuterated starting materials to ensure efficient incorporation of deuterium.
Optimization of Reaction Conditions: Fine-tuning reaction parameters such as temperature, pressure, and catalysts to maximize yield and purity.
Purification: Employing techniques like chromatography to isolate and purify the final product.
化学反応の分析
Types of Reactions: Valsartan-d3 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Involves the addition of hydrogen or removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
Valsartan-d3 is widely used in scientific research due to its enhanced stability and unique properties. Applications include:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of Valsartan.
Drug Development: Helps in the development of new angiotensin II receptor blockers with improved efficacy and safety profiles.
Biological Research: Used to investigate the role of angiotensin II in various physiological and pathological processes.
Industrial Applications: Employed in the production of stable isotope-labeled compounds for analytical purposes.
作用機序
Valsartan-d3 exerts its effects by blocking the angiotensin II type 1 receptor (AT1R). This inhibition prevents angiotensin II from binding to the receptor, leading to:
Vasodilation: Relaxation of blood vessels, reducing blood pressure.
Reduced Aldosterone Secretion: Decreases sodium and water retention, lowering blood volume and pressure.
Inhibition of Cardiac Remodeling: Prevents hypertrophy and fibrosis of cardiac tissue.
類似化合物との比較
Valsartan-d3 is compared with other angiotensin II receptor blockers such as:
- Telmisartan
- Losartan
- Olmesartan
- Irbesartan
Uniqueness:
- Deuterium Incorporation: The presence of deuterium atoms enhances metabolic stability and prolongs the half-life of this compound compared to its non-deuterated counterparts.
- Pharmacokinetic Advantages: Improved pharmacokinetic properties make this compound a valuable tool in drug development and research.
特性
CAS番号 |
1331908-02-1 |
|---|---|
分子式 |
C24H29N5O3 |
分子量 |
438.5 g/mol |
IUPAC名 |
3-methyl-2-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl-(5,5,5-trideuteriopentanoyl)amino]butanoic acid |
InChI |
InChI=1S/C24H29N5O3/c1-4-5-10-21(30)29(22(16(2)3)24(31)32)15-17-11-13-18(14-12-17)19-8-6-7-9-20(19)23-25-27-28-26-23/h6-9,11-14,16,22H,4-5,10,15H2,1-3H3,(H,31,32)(H,25,26,27,28)/i1D3 |
InChIキー |
ACWBQPMHZXGDFX-FIBGUPNXSA-N |
SMILES |
CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)C(C(C)C)C(=O)O |
異性体SMILES |
[2H]C([2H])([2H])CCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)C(C(C)C)C(=O)O |
正規SMILES |
CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)C(C(C)C)C(=O)O |
同義語 |
N-(1-Oxopentyl)-N-[[2’-(1H-tetrazol-5-yl)[1,1’-biphenyl]-4-yl]methyl]-L-valine-d3; _x000B_CGP 48933-d3; Diovan-d3; Nisis-d3; Tareg-d3; Valsartan-d3; _x000B_ |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


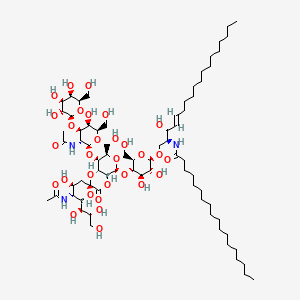
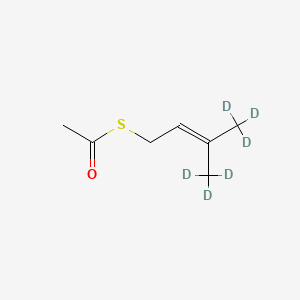
![[(2R,3R)-5-(4-Amino-2-oxo-1,3,5-triazin-1-yl)-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B562252.png)
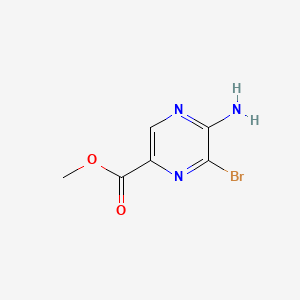
![L-Alanine, 3-[(1-oxo-2-propynyl)amino]- (9CI)](/img/new.no-structure.jpg)
![2-Methyl-6-[(3-methoxyphenyl)ethynyl]pyridine Hydrochloride](/img/structure/B562258.png)
